Enhanced Lipophilicity (XLogP3) Versus the Oxalamide Analog BFMO
N1,N1-Bis(furan-2-ylmethyl)decanediamide demonstrates a 3.5-fold higher computed octanol-water partition coefficient (XLogP3 = 2.6) compared to its closest commercial analog, N,N'-Difurfuryloxamide (BFMO; XLogP3 = 0.74) [1][2]. This difference arises from the extended C10 aliphatic linker replacing the oxalamide core. The increased lipophilicity predicts superior passive membrane permeability and altered tissue distribution, which is a critical differentiator for biological probe design or medicinal chemistry campaigns targeting intracellular compartments.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | N,N'-Difurfuryloxamide (BFMO, CID 330826): 0.74 |
| Quantified Difference | 3.5-fold higher (absolute difference: +1.86 log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Quantitatively establishes a log-unit shift in lipophilicity that governs compound partitioning, a primary selection criterion for lead optimization in drug discovery.
- [1] PubChem. (2025). Compound Summary for CID 127260880: N1,N1-Bis(furan-2-ylmethyl)decanediamide. National Center for Biotechnology Information. Retrieved May 12, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 330826: N,N'-Difurfuryloxamide. National Center for Biotechnology Information. Retrieved May 12, 2026. View Source
